5,5-Difluorohexane-2,4-dione

Catalog No.
S13821407
CAS No.
M.F
C6H8F2O2
M. Wt
150.12 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
5,5-Difluorohexane-2,4-dione

Product Name

5,5-Difluorohexane-2,4-dione

IUPAC Name

5,5-difluorohexane-2,4-dione

Molecular Formula

C6H8F2O2

Molecular Weight

150.12 g/mol

InChI

InChI=1S/C6H8F2O2/c1-4(9)3-5(10)6(2,7)8/h3H2,1-2H3

InChI Key

LFWLQQJIEHWUDM-UHFFFAOYSA-N

Canonical SMILES

CC(=O)CC(=O)C(C)(F)F

5,5-Difluorohexane-2,4-dione is a synthetic organic compound with the molecular formula C6H8F2O2C_6H_8F_2O_2. This compound features a diketone structure, characterized by two carbonyl groups (C=O) located at the 2 and 4 positions of a hexane chain, with two fluorine atoms attached to the 5th carbon. The presence of fluorine atoms can significantly influence the compound's chemical reactivity and biological activity, making it of interest in various fields of research.

Typical of diketones. These include:

  • Nucleophilic Addition: The carbonyl groups can undergo nucleophilic attack by various nucleophiles, leading to the formation of alcohols or other derivatives.
  • Condensation Reactions: The diketone can react with amines or alcohols to form imines or acetals, respectively.
  • Halogenation: The compound may react with halogens under specific conditions, potentially leading to the formation of halogenated derivatives.

Several methods have been reported for the synthesis of 5,5-difluorohexane-2,4-dione:

  • Fluorination of Hexanedione: Starting from hexanedione, fluorination using reagents such as sulfur tetrafluoride or other fluorinating agents can yield 5,5-difluorohexane-2,4-dione.
  • Condensation Reactions: The compound can also be synthesized through condensation reactions involving appropriate starting materials that contain fluorinated groups.
  • Cyclization Techniques: Advanced synthetic routes may involve cyclization processes that incorporate fluorinated intermediates to achieve the desired diketone structure .

5,5-Difluorohexane-2,4-dione has potential applications in several areas:

  • Pharmaceutical Chemistry: Due to its unique structure and potential biological activities, it may serve as a lead compound in drug development.
  • Material Science: Its properties may be exploited in the development of novel materials with specific thermal or mechanical characteristics.
  • Agricultural Chemistry: The compound could be investigated for use as a pesticide or herbicide due to its potential biological activity .

Several compounds share structural similarities with 5,5-difluorohexane-2,4-dione. Here is a comparison highlighting its uniqueness:

Compound NameMolecular FormulaKey Features
Hexane-2,4-dioneC6H10O2C_6H_{10}O_2Simple diketone without fluorine; less reactive.
1,1-Difluoro-2-butanoneC4H6F2OC_4H_6F_2OSmaller structure; fewer reactive sites.
3-FluoropentanedioneC5H7FO2C_5H_7FO_2Fluorinated but lacks the diketone character.
Acetonylacetone (2,5-Hexanedione)C6H10O2C_6H_{10}O_2Similar diketone structure but without fluorine.

The presence of two fluorine atoms in 5,5-difluorohexane-2,4-dione distinguishes it from these compounds by enhancing its reactivity and potentially altering its biological properties .

Enantioselective Fluorination Strategies in β-Diketone Synthesis

Enantioselective fluorination of β-diketones has emerged as a critical strategy for constructing chiral fluorinated compounds. Two prominent methodologies include organocatalytic systems and N-heterocyclic carbene (NHC)-mediated desymmetrization.

Organocatalytic Fluorination
β,β-Diaryl serines serve as effective organocatalysts for the enantioselective fluorination of α-substituted β-diketones. In a study by Poorsadeghi et al., reactions conducted with 10 mol% of β,β-diaryl serine catalysts achieved yields of 74–99% and enantioselectivities of 75–95% ee. The carboxylic acid group in the catalyst plays a pivotal role in stabilizing transition states via hydrogen-bonding interactions, enabling precise stereocontrol. For instance, fluorination of α-methyl-β-diketone derivatives produced allylic fluorides with 94% ee, demonstrating the method’s utility in synthesizing enantiopure building blocks.

NHC-Catalyzed Desymmetrization
Prochiral fluorinated oxindanyl 1,3-diketones undergo asymmetric desymmetrization under NHC catalysis, generating products with up to five stereogenic centers. Using triazolium salt NHC catalysts, researchers achieved diastereoselectivities >20:1 and enantioselectivities >99% ee. Density functional theory (DFT) calculations revealed that C–H···O and C–H···F interactions between the catalyst and substrate govern stereoselectivity. Notably, switching from CF₃ to CH₂F substituents inverted enantioselectivity, highlighting the tunability of this approach.

Table 1. Comparison of Enantioselective Fluorination Methods

Catalyst TypeSubstrate ClassYield (%)Enantioselectivity (% ee)Reference
β,β-Diaryl serineα-Substituted β-diketones74–9975–95
NHC (Triazolium salt)Oxindanyl 1,3-diketones80–9590–99

Condensation Reactions with Fluorinated Precursors

Condensation strategies leverage fluorinated reagents or precursors to introduce fluorine atoms into the diketone backbone. Electrophilic fluorinating agents such as Selectfluor and fluorine gas are widely employed.

Selectfluor-Mediated Fluorination
1,3-Diketones react with Selectfluor in acetonitrile to form monofluorinated intermediates, but difluorination requires prolonged reaction times or additives. For example, quinuclidine accelerates enolization of the monofluoro intermediate, enabling complete conversion to 2,2-difluoro-1,3-diketones within 5 hours. Optimized conditions (2.3 equiv fluorine, 1.1 equiv quinuclidine) achieve >99% conversion, with the difluorinated product predominating at a 12:1 ratio over the monofluoro derivative.

Iron-Catalyzed Electrophilic Fluorination
Iron(II) acetylacetonate [Fe(acac)₂] derivatives act as radical initiators for electrophilic fluorination. Reactions with Selectfluor in degassed solvents at 50–70°C yield fluorinated diketones via a proposed radical chain mechanism. For instance, fluorination of acetylacetonate ligands with Fe(acac)₂ and Selectfluor produced 5,5-difluorohexane-2,4-dione analogues in 60–75% yield.

Table 2. Fluorinating Agents and Reaction Outcomes

Fluorinating AgentCatalyst/AdditiveTemperature (°C)Conversion (%)Difluoro: Monofluoro Ratio
SelectfluorQuinuclidine25>9912:1
SelectfluorFe(acac)₂70858:1

Palladium-Catalyzed Asymmetric Fluorination Pathways

While palladium-catalyzed asymmetric fluorination of β-diketones remains underexplored, insights from iron-mediated systems suggest potential avenues. Iron(II) acetylacetonate complexes facilitate fluorination via radical intermediates, achieving moderate enantioselectivity (40–60% ee) in preliminary trials. By analogy, palladium catalysts could leverage similar mechanistic pathways, such as oxidative addition of fluorinating agents or stabilization of π-allyl intermediates. Recent advances in palladium-catalyzed C–F bond formation, such as the use of chiral phosphine ligands, may enable enantioselective fluorination of 5,5-difluorohexane-2,4-dione precursors.

Table 3. Metal Catalysts in Diketone Fluorination

Metal CatalystSubstrateEnantioselectivity (% ee)Yield (%)
Iron(II)Acetylacetonates40–6060–75
Palladium*HypotheticalN/AN/A

*Theoretical framework based on iron-mediated mechanisms.

Chelation Behavior with Transition Metal Ions

The chelation behavior of 5,5-difluorohexane-2,4-dione with transition metal ions demonstrates exceptional versatility due to its β-diketone structure and fluorine substitution pattern [4]. Fluorinated β-diketones exhibit enhanced coordination properties compared to their non-fluorinated analogs, with the fluorine atoms providing additional coordination sites and electronic effects that stabilize metal complexes [5]. The compound acts as a bidentate ligand through its two carbonyl oxygen atoms, forming stable five-membered chelate rings with various transition metals including manganese(II), iron(II), cobalt(II), nickel(II), copper(II), and zinc(II) [6].

The coordination modes of fluorinated β-diketonates are diverse, with the fluorine atoms of the substituent framework participating in extra coordination with metal ions through non-covalent interactions when the interatomic distance M···F is less than the sum of the van der Waals radii [4]. Studies have demonstrated that fluorinated β-diketones generate heterometallic complexes with enhanced stability and unique photoluminescent properties [3]. The chelate effect is particularly pronounced in these systems, where the formation of multiple coordination bonds results in increased thermodynamic stability compared to monodentate ligand complexes [7].

Table 1: Chelation Properties of 5,5-Difluorohexane-2,4-dione with Selected Transition Metals

Metal IonCoordination NumberComplex GeometryFormation Constant (log β)Reference
Mn(II)4-6Tetrahedral/Octahedral8.2-12.4 [6]
Fe(II)6Octahedral9.1-13.2 [6]
Co(II)4-6Tetrahedral/Octahedral8.8-12.8 [6]
Ni(II)4-6Square Planar/Octahedral9.4-13.6 [6]
Cu(II)4-5Square Planar/Pyramidal10.2-14.1 [6]
Zn(II)4-6Tetrahedral/Octahedral8.6-12.2 [6]

The stability constants for metal complexes with fluorinated β-diketones are typically higher than those observed with non-fluorinated analogs, with values exceeding log β = 8 indicating thermodynamically stable complexes [8]. The enhanced stability arises from the electron-withdrawing effect of fluorine substituents, which increases the acidity of the enolic proton and stabilizes the anionic form of the ligand [9]. This electronic effect facilitates stronger metal-ligand interactions and promotes the formation of more stable chelate complexes [4].

Role in Enantioselective Carbon–Fluorine Bond Formation Reactions

5,5-Difluorohexane-2,4-dione plays a crucial role in enantioselective carbon–fluorine bond formation reactions through its participation in asymmetric catalytic processes [10]. The compound serves as both a ligand and a substrate in various stereoselective transformations, particularly in the formation of chiral fluorinated compounds with high enantiomeric excess [11]. The fluorine substituents at the 5-position create a stereochemical environment that influences the selectivity of carbon–fluorine bond formation reactions through steric and electronic effects [12].

Enantioselective fluorination reactions utilizing fluorinated β-diketones as ligands have achieved remarkable success in generating tertiary carbon–fluorine stereocenters [11]. The catalytic systems employ chiral metal complexes where the fluorinated β-diketone ligand coordinates to the metal center, creating an asymmetric environment that directs the stereochemical outcome of the fluorination reaction [13]. Studies have demonstrated that the use of fluorinated β-diketones in palladium-catalyzed enantioselective reactions can achieve enantioselectivities exceeding 90% enantiomeric excess [10].

Table 2: Enantioselective Carbon–Fluorine Bond Formation Reactions

Reaction TypeMetal CatalystLigand SystemEnantiomeric Excess (%)Temperature (°C)Reference
HydrofluorinationNi(II)Chiral Box Ligand85-9525-80 [10]
Allylic FluorinationPd(II)Fluorinated β-Diketone88-96-20 to 25 [11]
Nucleophilic FluorinationCu(II)Chiral Iodine Catalyst90-99-78 to 0 [12]
Electrophilic FluorinationRh(III)Perfluorinated Ligand75-920-50 [14]

The mechanism of enantioselective carbon–fluorine bond formation involves the coordination of 5,5-difluorohexane-2,4-dione to the metal center, followed by substrate binding and stereoselective fluorine transfer [15]. The fluorinated β-diketone ligand influences the geometry around the metal center, creating facial selectivity that determines the stereochemical outcome of the reaction [13]. Recent advances in asymmetric fluorination methodology have demonstrated the potential for achieving high enantioselectivity through careful ligand design and reaction optimization [12].

Nickel Complex-Mediated Fluorination Mechanisms

Nickel complexes incorporating 5,5-difluorohexane-2,4-dione demonstrate unique fluorination mechanisms that differ significantly from other transition metal systems [16]. The nickel-mediated fluorination processes involve the formation of discrete nickel-fluorine intermediates that facilitate carbon–fluorine bond formation through radical or ionic pathways [17]. These mechanisms are particularly significant because nickel represents a cost-effective alternative to precious metal catalysts while maintaining high catalytic activity [18].

The fluorination mechanisms proceed through oxidative addition of fluorine-containing electrophiles to nickel(0) complexes, generating nickel(II)-fluoride intermediates that subsequently undergo reductive elimination to form carbon–fluorine bonds [16]. Studies have shown that the presence of fluorinated β-diketone ligands stabilizes these high-oxidation-state nickel intermediates and facilitates the fluorination process [19]. The electronic properties of the fluorinated ligand environment influence the reactivity of the nickel center toward fluorine transfer reactions [20].

Table 3: Nickel-Catalyzed Fluorination Reaction Parameters

Substrate TypeNickel PrecursorFluorine SourceYield (%)SelectivityMechanismReference
Aryl HalidesNiCl₂·glymeFluoride Salts65-85>95%Oxidative Addition [16]
Alkyl BromidesNi(cod)₂Silver Fluoride70-90>90%Radical Pathway [17]
Alkenyl FluoridesNiI₂Electrophilic F⁺75-88>85%Hydride Transfer [21]
FluoroalkenesNi(acac)₂Nucleophilic F⁻60-80>80%Migratory Insertion [22]

The role of 5,5-difluorohexane-2,4-dione in nickel-mediated fluorination extends beyond simple ligand coordination to include participation in radical stabilization and electron transfer processes [23]. The fluorinated β-diketone framework provides a suitable electronic environment for stabilizing nickel-fluorine intermediates while promoting selective carbon–fluorine bond formation [24]. Mechanistic studies have revealed that the fluorine substituents on the ligand can participate in hydrogen bonding interactions that influence the stereochemistry of the fluorination process [20].

The coordination chemistry of fluorinated β-diketones, particularly 5,5-difluorohexane-2,4-dione, represents a sophisticated area of contemporary inorganic chemistry with significant implications for the development of advanced materials and catalytic systems. These compounds serve as versatile ligands that can coordinate to a wide range of metal centers, forming stable complexes with unique properties that are directly influenced by the presence of fluorine substituents [2] [3].

The fundamental coordination behavior of 5,5-difluorohexane-2,4-dione involves its function as a bidentate chelating ligand through its two oxygen atoms, forming five-membered metallacycles with metal centers [2]. This coordination mode is characteristic of β-diketones, where the ligand adopts an enolate form upon deprotonation, creating a delocalized π-system that stabilizes the metal-ligand interaction [2] [3]. The presence of fluorine substituents at the 5-position significantly modifies both the electronic properties and the steric environment around the coordination site, leading to enhanced complex stability and altered photophysical properties [4] [5].

Design Principles for Heterometallic Architectures

The design of heterometallic molecular architectures using fluorinated β-diketones requires careful consideration of several fundamental principles that govern the assembly and stability of these complex systems. These principles are crucial for achieving selective formation of desired heterometallic species while preventing unwanted homonuclear clustering or ligand redistribution [6] [7].
Asymmetric Coordination Environment

The creation of asymmetric coordination environments represents a cornerstone strategy in heterometallic architecture design. Fluorinated β-diketones can be functionalized with different donor atoms at various positions, creating binding sites with distinct electronic and steric properties that preferentially coordinate to different metal centers [6] [7]. The electron-withdrawing nature of fluorine substituents creates a gradient of electron density within the ligand framework, enabling selective coordination of hard and soft metal centers to appropriately matched binding sites [4] [8].

Bridging Capability and Structural Connectivity

The incorporation of extended π-systems with multiple coordination sites enables the formation of polynuclear complexes through bridging interactions. Fluorinated β-diketones can be designed with rigid perfluorinated linkers that maintain precise geometric relationships between metal centers while providing enhanced thermal and chemical stability [3] [6]. These rigid frameworks prevent conformational flexibility that might otherwise lead to structural isomerism or rearrangement processes [5] [9].

Site Selectivity through Electronic Matching

The principle of site selectivity relies on matching the electronic properties of different metal centers with appropriately designed coordination environments. Hard metal centers, such as early transition metals and lanthanides, preferentially coordinate to oxygen-rich environments that are electronically hardened by fluorine substitution [8] [10]. Conversely, soft metal centers show enhanced affinity for coordination sites with reduced electron density, creating opportunities for selective heterometallic assembly [7] [11].

Thermodynamic Stability Optimization

The design of thermodynamically stable heterometallic architectures requires careful balance between enthalpic and entropic factors. Fluorinated β-diketones contribute to enhanced complex stability through reduced solvation effects, as the hydrophobic fluorinated portions minimize water coordination and associated destabilization [2] [11]. This reduced solvation also contributes to improved complex persistence in solution, enabling practical applications in catalysis and materials science [12] [5].

Luminescence Modulation in Lanthanide Complexes

The photophysical properties of lanthanide complexes incorporating fluorinated β-diketones represent one of the most extensively studied aspects of this coordination chemistry. The unique electronic properties of lanthanide ions, combined with the antenna effects provided by fluorinated β-diketone ligands, create highly efficient luminescent systems with applications in advanced materials and sensing technologies [2] [13] [14].
Antenna Effect Mechanisms

The antenna effect in lanthanide complexes operates through a multi-step energy transfer process that begins with ligand-centered absorption and culminates in lanthanide-centered emission [15] [16]. Fluorinated β-diketones serve as highly effective antenna chromophores due to their strong absorption coefficients in the ultraviolet region and their ability to efficiently transfer energy to lanthanide excited states [2] [15]. The presence of fluorine substituents enhances the intersystem crossing efficiency from singlet to triplet states, which is crucial for effective energy transfer to lanthanide ions [17] [15].

The energy transfer process follows a pathway where photon absorption by the β-diketone ligand creates an excited singlet state, which rapidly undergoes intersystem crossing to form a triplet state. This triplet state then transfers its energy to the lanthanide ion through a Dexter-type mechanism, populating the lanthanide-centered excited state that subsequently emits characteristic narrow-band luminescence [15] [16]. The efficiency of this process is critically dependent on the energy gap between the ligand triplet state and the lanthanide accepting level, with optimal energy differences typically ranging from 2,000 to 4,000 cm⁻¹ [15] [17].

Fluorination Effects on Luminescence Properties

The systematic fluorination of β-diketone ligands produces dramatic improvements in luminescence quantum yields and excited state lifetimes. Non-fluorinated β-diketone complexes typically exhibit quantum yields in the range of 5-15%, while progressive fluorination can increase these values to 40-60% for perfluorinated systems [5] [14]. This enhancement results from multiple factors, including reduced non-radiative decay processes, decreased vibrational coupling with high-energy C-H oscillators, and improved energy transfer efficiency [5] [11].

The replacement of C-H bonds with C-F bonds is particularly significant for luminescence enhancement, as the higher energy of C-F vibrational modes reduces non-radiative deactivation pathways that compete with luminescent emission [5] [11]. Additionally, fluorinated ligands typically coordinate more strongly to lanthanide centers, reducing the coordination of solvent molecules that can quench luminescence through vibrational coupling [2] [11].

Hydration Number Effects

The coordination of water molecules to lanthanide centers represents a major pathway for luminescence quenching, making the exclusion of water from the coordination sphere a critical design consideration. Fluorinated β-diketones are particularly effective at reducing hydration numbers due to their enhanced Lewis basicity and steric bulk around the metal center [2] [11]. Studies have shown that highly fluorinated complexes can achieve hydration numbers approaching zero, compared to 2-3 for non-fluorinated analogues [2] [11].

The relationship between hydration number and fluorination level follows a systematic trend, with each additional fluorine substituent contributing to reduced water coordination. This effect is quantifiable through lifetime measurements in H₂O versus D₂O, providing a direct measure of the number of coordinated water molecules [11] [15]. The dramatic reduction in hydration numbers achieved through fluorination represents one of the most significant factors contributing to enhanced luminescence efficiency in these systems [2] [11].

Electronic Effects of Perfluorinated Side Chains

The incorporation of perfluorinated side chains in β-diketone ligands introduces profound electronic effects that influence virtually every aspect of their coordination chemistry and the properties of resulting metal complexes. These effects stem from the unique electronic properties of carbon-fluorine bonds and their cumulative impact on the ligand electronic structure [4] [9] [5].

Electron-Withdrawing Effects and Orbital Stabilization

Perfluorinated side chains exert strong electron-withdrawing effects through both inductive and field effects, significantly stabilizing the molecular orbitals of the β-diketone ligand [4] [9]. This stabilization is particularly pronounced for the highest occupied molecular orbital (HOMO), which becomes less susceptible to oxidative degradation and more stable toward air and moisture [4] [9]. Simultaneously, the lowest unoccupied molecular orbital (LUMO) is also stabilized, creating compounds with enhanced electron-accepting capabilities [4] [9].

The magnitude of these electronic effects depends on the length and degree of fluorination of the side chains. Short perfluorinated chains (C₂F₅, C₃F₇) provide moderate electron-withdrawing effects, while longer chains (C₆F₁₃, C₈F₁₇) create increasingly strong electronic perturbations [5] [18]. These effects are not merely additive but show cooperative enhancement as the fluorinated chain length increases, reflecting the cumulative impact of multiple C-F bonds on the ligand electronic structure [5] [19].

Impact on Metal-Ligand Bonding

The electron-withdrawing effects of perfluorinated side chains fundamentally alter the nature of metal-ligand bonding in β-diketone complexes. The reduced electron density at the coordinating oxygen atoms creates a more ionic bonding character, particularly with electropositive metal centers such as lanthanides [8] [12]. This enhanced ionic character contributes to increased complex stability and altered spectroscopic properties [8] [12].

For transition metal complexes, the electron-withdrawing effects of perfluorinated chains can significantly impact the metal d-orbital energies and splitting patterns. The reduced ligand field strength typically leads to modified electronic spectra and altered magnetic properties [4] [9]. Additionally, the enhanced Lewis acidity of metal centers in perfluorinated complexes often results in increased catalytic activity for reactions involving nucleophilic substrates [20] [9].

Structural Rigidity and Conformational Control

Perfluorinated side chains contribute to enhanced structural rigidity in β-diketone complexes through several mechanisms. The bulky nature of perfluorinated groups creates steric constraints that limit conformational flexibility, leading to more rigid molecular frameworks [5] [9]. This rigidity is particularly beneficial for maintaining precise geometric relationships in heterometallic architectures, where structural flexibility could lead to unwanted rearrangement processes [9] [6].

The conformational control imposed by perfluorinated side chains also influences the solid-state packing of complexes, often leading to improved crystallinity and thermal stability. The hydrophobic nature of these groups reduces intermolecular hydrogen bonding interactions while enhancing van der Waals interactions between fluorinated chains [9] [21]. This altered packing behavior can have significant implications for the physical properties of materials based on these complexes [21] [9].

Solvent Effects and Phase Behavior

The incorporation of perfluorinated side chains dramatically alters the solubility and phase behavior of β-diketone complexes. These modifications enable the development of fluorous-phase-soluble complexes that can be selectively extracted from conventional organic solvents, providing opportunities for catalyst recovery and recycling [22] [18]. The fluorous phase behavior also enables the formation of distinct microenvironments that can influence reaction selectivity and product distribution [22] [23].

XLogP3

0.8

Hydrogen Bond Acceptor Count

4

Exact Mass

150.04923582 g/mol

Monoisotopic Mass

150.04923582 g/mol

Heavy Atom Count

10

Dates

Last modified: 08-10-2024

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